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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
Imanixil, also identified as HOE-402 and SAR-088, is a novel small molecule inhibitor with a

multifaceted pharmacological profile centered on the regulation of lipid metabolism and insulin

sensitivity.[1] Emerging as a potent, orally bioavailable compound, Imanixil has demonstrated

significant potential in preclinical studies for its cholesterol-lowering properties and its ability to

modulate glucose levels.[1] This technical guide provides a comprehensive overview of the

pharmacological properties of Imanixil, detailing its mechanism of action, pharmacokinetic and

pharmacodynamic characteristics, and the experimental methodologies utilized in its

evaluation. The information presented herein is intended for researchers, scientists, and

professionals engaged in drug development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Imanixil is presented in the table

below.
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Property Value

IUPAC Name

4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-

N-(3-(trifluoromethyl)phenyl)pyrimidine-5-

carboxamide

Synonyms HOE-402, SAR-088

CAS Number 75689-93-9[1][2]

Molecular Formula C17H17F3N6O2[2]

Molecular Weight 394.36 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Storage
Long-term at -20°C (months to years); Short-

term at 0-4°C (days to weeks)

Pharmacodynamics: Mechanism of Action
Imanixil exerts its pharmacological effects through a dual mechanism, primarily targeting lipid

metabolism and phosphoinositide signaling pathways.

Inhibition of PIP5K2B and PI5P4Kβ: Imanixil is characterized as a potent and selective

inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PIP5K2B or PI5P4Kβ). This

enzyme is a key regulator in the phosphoinositide signaling cascade, which is integral to

various cellular processes, including insulin signaling. By inhibiting PIP5K2B, Imanixil has

been shown to lower blood glucose levels in animal models of obesity and hyperglycemia,

suggesting its potential as a therapeutic agent for insulin resistance and diabetes.

Induction of LDL Receptor (LDLR) and VLDL Inhibition: Imanixil also functions as a potent

cholesterol-lowering agent by inducing the expression of the Low-Density Lipoprotein

Receptor (LDLR). Concurrently, it inhibits the production of Very Low-Density Lipoprotein

(VLDL). This combined action facilitates the clearance of LDL cholesterol from the circulation

and reduces the secretion of triglyceride-rich lipoproteins from the liver, thereby contributing

to the attenuation of atherosclerosis development.
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The following diagram illustrates the proposed signaling pathway for Imanixil's effect on

glucose metabolism.
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Caption: Proposed mechanism of Imanixil in glucose metabolism.

Pharmacokinetics
Preclinical data indicates that Imanixil possesses favorable pharmacokinetic properties,

including oral availability. It exhibits high metabolic stability, a desirable characteristic for a

therapeutic agent. While detailed clinical pharmacokinetic parameters are not yet publicly

available, the general pharmacokinetic profile of pyrimidine-based kinase inhibitors often

involves metabolism via cytochrome P450 (CYP) enzymes, high plasma protein binding, and

potential for drug-drug interactions.

Efficacy
In vivo studies have demonstrated the efficacy of Imanixil in relevant disease models. In obese

and hyperglycemic male Zucker diabetic fatty rats, treatment with Imanixil for three weeks

resulted in a significant lowering of blood glucose levels. This provides a strong rationale for its

development as a treatment for insulin resistance and type 2 diabetes. Its ability to inhibit VLDL

production and induce LDLR further supports its potential in managing dyslipidemia and

atherosclerosis.

Safety and Toxicology
Specific safety and toxicology data for Imanixil are not extensively published. However, as an

inhibitor of a phosphoinositide kinase, it belongs to a class of drugs where on-target and off-

target effects are a consideration. Common side effects associated with PI3K inhibitors, a

related class of drugs, include hyperglycemia, rash, diarrhea, and potential for hepatotoxicity. A

thorough toxicological assessment would be a critical component of its further development.

Experimental Protocols
Detailed experimental protocols for the specific studies conducted on Imanixil are proprietary.

However, based on its known mechanisms of action, the following are representative

methodologies that would be employed in its pharmacological characterization.

In Vitro Kinase Inhibition Assay (for PIP5K2B)
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This assay is designed to determine the potency of Imanixil in inhibiting the enzymatic activity

of PIP5K2B.

Reagents and Materials: Recombinant human PIP5K2B enzyme, phosphatidylinositol-5-

phosphate (PI(5)P) substrate, ATP, kinase reaction buffer, and a detection reagent (e.g.,

ADP-Glo™ Kinase Assay).

Procedure: a. A dilution series of Imanixil is prepared in DMSO. b. The kinase reaction is set

up by combining the PIP5K2B enzyme, PI(5)P substrate, and Imanixil at various

concentrations in the reaction buffer. c. The reaction is initiated by the addition of ATP. d. The

mixture is incubated at a controlled temperature for a specified period. e. The reaction is

stopped, and the amount of ADP produced (correlating with kinase activity) is quantified

using a luminescence-based detection reagent.

Data Analysis: The luminescence signal is plotted against the concentration of Imanixil to
generate a dose-response curve, from which the IC50 value (the concentration of inhibitor

required to reduce enzyme activity by 50%) is calculated.

LDL Receptor Expression Assay
This cellular assay measures the ability of Imanixil to upregulate the expression of the LDL

receptor on the surface of hepatocytes.

Cell Line: Human hepatoma cell line (e.g., HepG2).

Procedure: a. HepG2 cells are cultured to a suitable confluency. b. The cells are treated with

varying concentrations of Imanixil for a defined period (e.g., 24-48 hours). c. Post-treatment,

the cells are harvested. d. LDLR expression can be quantified at the protein level using

Western blotting or flow cytometry with an anti-LDLR antibody, or at the mRNA level using

quantitative real-time PCR (qRT-PCR).

Data Analysis: The change in LDLR expression in Imanixil-treated cells is compared to

vehicle-treated control cells to determine the dose-dependent effect of the compound.

The following diagram outlines a general workflow for the preclinical evaluation of a kinase

inhibitor like Imanixil.
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Caption: General workflow for preclinical drug development.

Conclusion
Imanixil is a promising pharmacological agent with a novel dual mechanism of action that

favorably impacts both glucose and lipid metabolism. Its properties as an orally available

PIP5K2B inhibitor and an inducer of the LDL receptor make it an attractive candidate for further

investigation in the treatment of metabolic disorders such as type 2 diabetes and

atherosclerosis. Future research should focus on elucidating its detailed pharmacokinetic and

safety profiles in advanced preclinical models and, ultimately, in human clinical trials.
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[https://www.benchchem.com/product/b1671735#pharmacological-profile-of-imanixil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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